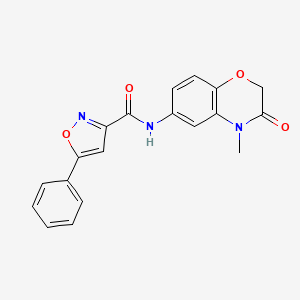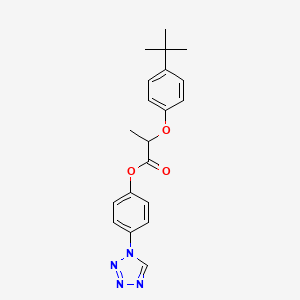
4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is a complex organic compound that features both tetrazole and phenoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring, known for its stability and biological activity, combined with the phenoxy group, makes this compound a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as copper(I) iodide under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.
Formation of the Propanoate Ester: The final step involves the esterification of the phenyl tetrazole with 2-(4-tert-butylphenoxy)propanoic acid. This reaction can be catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the compound are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents, and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and reactive functional groups.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.
Biological Research:
Mécanisme D'action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenol: This compound features a triazole ring instead of a tetrazole ring, which may result in different biological and chemical properties.
2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]: Similar in structure but with a different substitution pattern, affecting its reactivity and applications.
4-(Imidazol-1-yl)phenol: Contains an imidazole ring, which has different electronic properties compared to the tetrazole ring.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is unique due to the combination of the tetrazole and phenoxy groups, providing a balance of stability, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H22N4O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C20H22N4O3/c1-14(26-17-9-5-15(6-10-17)20(2,3)4)19(25)27-18-11-7-16(8-12-18)24-13-21-22-23-24/h5-14H,1-4H3 |
Clé InChI |
PXTKJNHAGKIOFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




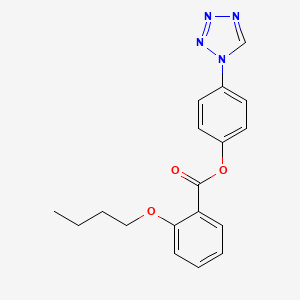
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322231.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322234.png)
![2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322239.png)
![5-(4-bromophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11322241.png)
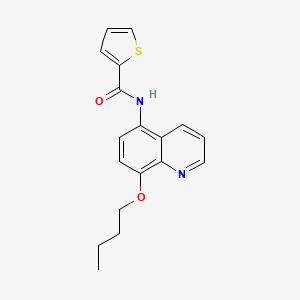

![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11322258.png)
![2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B11322273.png)
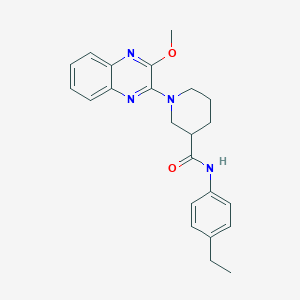
![N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11322282.png)
